![molecular formula C13H17NO3 B14249039 1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one CAS No. 189179-35-9](/img/structure/B14249039.png)
1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO3. It features a pyrrolidin-2-one ring attached to a butyl chain, which is further connected to a furanone moiety.
Preparation Methods
The synthesis of 1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized from proline derivatives through cyclization reactions under acidic or basic conditions.
Attachment of the Butyl Chain: The butyl chain is introduced via alkylation reactions, often using butyl halides in the presence of a base such as potassium carbonate.
Formation of the Furanone Moiety: The furanone moiety is synthesized through the oxidation of 4-methyl-2-buten-4-olide using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, various oxidizing and reducing agents, and catalysts like palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidin-2-one ring but differ in their substituents, leading to variations in their biological activities and applications.
Furanone Derivatives: Compounds with the furanone moiety exhibit different chemical reactivity and biological properties depending on their substituents.
The uniqueness of this compound lies in its specific combination of the pyrrolidin-2-one ring and the furanone moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
189179-35-9 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[4-(4-methyl-5-oxofuran-2-ylidene)butyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-10-9-11(17-13(10)16)5-2-3-7-14-8-4-6-12(14)15/h5,9H,2-4,6-8H2,1H3 |
InChI Key |
AEEIFNXEUWFZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCCCN2CCCC2=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
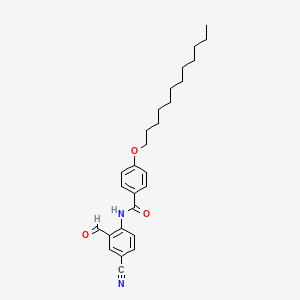
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
methanone](/img/structure/B14248968.png)
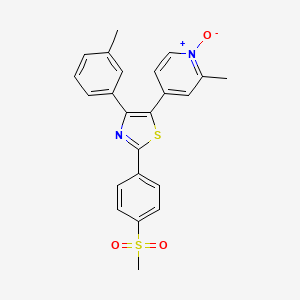
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
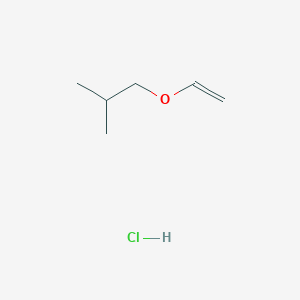
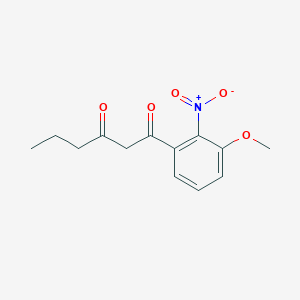
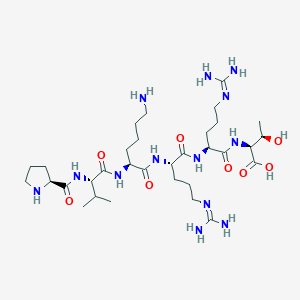
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
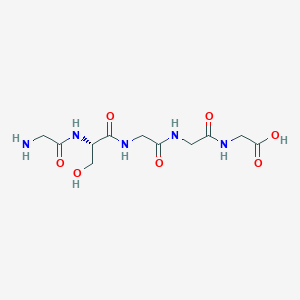
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
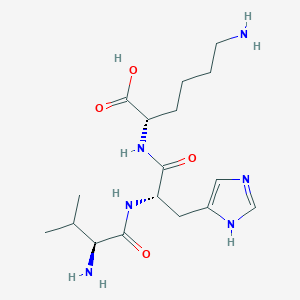
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
